1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea
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Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Benzothiazole derivatives, including those with piperidine modifications, are frequently explored for their versatile synthetic applications and their potential as intermediates in producing compounds with significant biological activities. For instance, the synthesis and anti-arrhythmic activity of piperidine-based thiazole, thiadiazole, and triazole derivatives highlight the chemical reactivity and potential for generating pharmacologically active molecules from similar structural frameworks (Abdel‐Aziz et al., 2009).
Biological Applications
Compounds with the benzothiazole and piperidine moieties have been extensively studied for their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of benzothiazole derivatives has demonstrated significant antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Anuse et al., 2019). Similarly, benzimidazole derivatives synthesized with piperidine and benzothiazole groups have shown inhibitory actions on corrosion, indicating their application in material science and industrial processes (Yadav et al., 2016).
Molecular Docking Studies
Molecular docking studies of benzothiazolopyridine compounds have provided insights into their interactions with biological targets, such as estrogen and progesterone receptors. This suggests the utility of these compounds in probing molecular mechanisms in cancer research and the potential for developing targeted therapies (Shirani et al., 2021).
Quantum Chemical Studies
Quantitative Structure-Activity Relationship (QSAR) and quantum chemical studies on benzothiazoles derived substituted piperazine derivatives offer a foundation for understanding the physicochemical properties and biological activity relationships of these compounds. This research can guide the design of new drugs with optimized efficacy and safety profiles (Al-Masoudi et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the cell wall in Mycobacterium tuberculosis . This leads to downstream effects such as impaired cell wall integrity and potentially, bacterial cell death.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall synthesis, the compound causes structural weaknesses in the bacterial cell wall that can lead to cell death .
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c27-21(23-13-10-17-6-2-1-3-7-17)24-16-18-11-14-26(15-12-18)22-25-19-8-4-5-9-20(19)28-22/h1-9,18H,10-16H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBLZMVKVAGKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.